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Compound of Interest

Compound Name: 4-(Chloromethyl)-4-methyloctane

Cat. No.: B13652957

Get Quote

Executive Summary & Chemical Profile[1]

4-(Chloromethyl)-4-methyloctane (CAS 1484025-67-3) is a specialized alkylating agent used
to introduce a high-lipophilicity, sterically bulky aliphatic tail into nucleophilic substrates. Unlike

standard linear alkyl halides (e.g., 1-chlorooctane), this molecule features a neopentyl-like
structural motif.

This specific architecture presents a dichotomy:
+ Metabolic/Chemical Stability: The quaternary carbon at the

-position blocks

-elimination and retards oxidative metabolism, making it highly valuable for lipid nanoparticle
(LNP) lipids and metabolically stable drug side-chains.

e Synthetic Challenge: The same steric bulk severely hinders ngcontent-ng-c567981813=""
_nghost-ng-c1980439775="" class="inline ng-star-inserted">
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reactivity. Standard alkylation protocols (e.qg.,

/Acetone) will fail, resulting in recovered starting material or thermal degradation.

This guide details the "Activation-Substitution” protocols required to successfully utilize this
reagent, moving beyond standard textbook methods to industrial "forcing" conditions.

~hemical € ies[1I21[21A15161[7]

Property Value Implication

ngcontent-ng-c567981813=""
_nghost-ng-c1980439775=""
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Molecular Formula High lipophilicity (LogP ~4.2)

Structure Type Primary Alkyl Chloride -branching creates extreme

(Neopentyl) steric hindrance.
No
Resistant / ;
Reactivity Class -hydrogens allows for high-
Impossible temperature processing
without elimination.
. : , Suitable for high-temperature
Boiling Point ~210°C (Predicted)

reactions (>120°C).

Mechanistic Insight: The "Neopentyl Wall"

To use this reagent effectively, one must understand why it fails under normal conditions.
In a standard

reaction, the nucleophile attacks the
orbital

opposite the leaving group (Chlorine). In 4-(Chloromethyl)-4-methyloctane, the adjacent
carbon (C4) is quaternary—bonded to a methyl, a propyl, and a butyl group. These groups act
as a "steric wall," physically blocking the nucleophile's approach.
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» Relative Rate (

): If Ethyl Chloride = 1, Neopentyl Chloride

e Consequence: You cannot simply boil this with an amine or phenol in acetone. You must use
Leaving Group Activation (Finkelstein) and Dipolar Aprotic Solvation.

Visualizing the Steric Blockade[1]

Fig 1: The quaternary C-Beta blocks the SN2 attack trajectory.
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Protocol 1: The Finkelstein-Assisted Alkylation
(Recommended)

This is the most robust method. It converts the unreactive alkyl chloride into a highly reactive
alkyl iodidein situ. The iodide is a better leaving group (

is a weaker base than
) and has a longer C-X bond, reducing steric congestion slightly.

Application: Alkylation of Phenols, Secondary Amines, or Carboxylic Acids.

Reagents
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Substrate: 4-(Chloromethyl)-4-methyloctane (1.2 - 1.5 equivalents)

Catalyst: Sodium lodide (Nal) (0.5 - 1.0 equivalent). Note: Stoichiometric Nal is preferred for
faster rates.

Base: Cesium Carbonate (

) (2.0 equivalents). Why? The "Cesium Effect" increases nucleophile solubility and reactivity.

Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). Anhydrous.

Step-by-Step Methodology

o Activation Phase (Pre-generation of lodide):

o Charge a reaction vessel with 4-(Chloromethyl)-4-methyloctane (1.5 eq) and Sodium
lodide (1.0 eq) in anhydrous DMF (0.5 M concentration relative to substrate).

o Heat to 80°C for 1 hour under Nitrogen/Argon.

o Mechanism:[1][2][3] The equilibrium shifts because Nal is soluble in DMF, but NaCl
(formed) has lower solubility, though in DMF this precipitation is less pronounced than in
Acetone. The main driver here is the higher reactivity of the transient alkyl iodide.

» Nucleophile Addition:

o Cool the mixture slightly to 50°C.

o Add the Nucleophile (1.0 eq) and Cesium Carbonate (2.0 eq).

o Note: If the nucleophile is oxidation-sensitive, degas the solvent thoroughly.
» Reaction Phase:

o Heat the mixture to 110°C - 120°C.

o Time: 12 - 24 hours.[1] Monitor by HPLC or GC-MS.
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o Endpoint: Disappearance of the nucleophile. The alkyl chloride/iodide will likely remain in

excess.

o Workup:
o Cool to room temperature.[4]
o Dilute with Ethyl Acetate (EtOAc) and water.
o Wash the organic layer with:
1. Water (3x) to remove DMF.
2. Saturated Sodium Thiosulfate (

) to remove residual lodine (if the solution is brown).

3. Brine.
o Dry over

, filter, and concentrate.

Protocol 2: Phase Transfer Catalysis (PTC) for
Scale-Up

If DMF/high-temp is undesirable (e.g., difficult workup on kilo-scale), Phase Transfer Catalysis
in a biphasic system is the alternative. This method uses a quaternary ammonium salt to
transport the nucleophile into the organic phase (neat alkyl halide or non-polar solvent).

Application: Large-scale synthesis where solvent removal is a bottleneck.

Reagents

¢ Solvent: Toluene (or run neat if the nucleophile is liquid).
e Aqueous Phase: 50% NaOH or KOH solution.

o Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (10 mol%).
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o Temperature: Reflux (

for Toluene).

Methodology

e System Setup:

o Combine Nucleophile (1.0 eq) and 4-(Chloromethyl)-4-methyloctane (1.5 eq) in Toluene
(3 volumes).

o Add TBAB (0.1 eq).
e Initiation:

o Add 50% NaOH (2.0 eq) dropwise with vigorous stirring.

o Critical: Stirring rate must be high (>500 RPM) to maximize interfacial area.
e Reflux:

o Heat to reflux (

) for 18-36 hours.

o Observation: The mixture will likely darken.
 Purification:

o Separate phases. Wash organic phase with water and dilute HCI (if product is not basic) to
remove catalyst.

o Distill off Toluene. Unreacted alkyl chloride can be recovered by vacuum distillation (high
boiling point difference between product and reagent).

Troubleshooting & Critical Controls
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Problem

Root Cause

Solution

No Reaction (<5% yield)

Steric hindrance prevents

approach.

Switch to Protocol 1 (Nal
activation). Increase Temp to
130°C. Switch solvent to
DMSO (higher dielectric

constant).

Elimination Products

Rare. Neopentyl centers

cannot undergo

-elimination directly.

If alkenes are observed, they
are likely from Wagner-
Meerwein rearrangement
(carbocation formation).
Ensure conditions remain

basic (

) and avoid Lewis Acids which

promote ionization.

Black Tar Formation

Thermal decomposition of

nucleophile or solvent.

Degas solvents (freeze-pump-
thaw). Add antioxidants (BHT)
if the lipid tail is for sensitive

applications.

Reaction Workflow Diagram
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Start: 4-(Chloromethyl)-4-methyloctane Fig 2: Decision matrix for alkylation protocols.

Select Protocol

High Value / Difficult Nu \ Bulk Scale

Protocol 1: Finkelstein (Nal/DMF) Protocol 2: PTC (NaOH/Toluene)
High Yield / Small Scale Scalable / Robust Nucleophiles

l :

Add Nal (1 eq), Heat 80°C
(In situ lodide Gen)

| l

Add Cs2CO3 + Nucleophile Add 50% NaOH, Reflux 110°C
Heat 120°C, 18h Vigorous Stirring

Mix Reagents + TBAB (10%)

Workup: Wash H20/Thiosulfate

Purify via Column/Distillation

Click to download full resolution via product page

Safety & Handling
« Toxicity: Alkylating agents are potential mutagens/carcinogens. 4-(Chloromethyl)-4-
methyloctane is lipophilic, facilitating skin absorption.

o PPE: Double nitrile gloves, lab coat, safety glasses. Handle strictly in a fume hood.

¢ Quenching: Quench excess alkylating agent by stirring with a solution of Ethanolamine or
Thiophenol (stench!) in methanol for 1 hour before disposal. This converts the hazardous
chloride into a harmless amine/thioether.
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Flash Point: Predicted >80°C, but treat as flammable.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Neopentyl chloride reacts with benzene in presence of a Lewis acid \left(.. [askfilo.com]
2. pubs.acs.org [pubs.acs.org]
3. researchgate.net [researchgate.net]

4. CAS 2216-34-4: (+)-4-Methyloctane | CymitQuimica [cymitquimica.com]

© 2026 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b13652957/docs?utm_src=pdf-body#advanced-application-note-alkylation-strategies-using-4-chloromethyl-4-methyloctane
https://www.benchchem.com/product/b13652957?utm_src=pdf-custom-synthesis#bc-rfq
https://askfilo.com/user-question-answers-smart-solutions/neopentyl-chloride-reacts-with-benzene-in-presence-of-a-3132343634393034
https://pubs.acs.org/doi/pdf/10.1021/ja01868a004
https://www.researchgate.net/publication/380597334_The_Surprising_Reactivity_of_Chloromethyl_Chlorosulfate_with_Active_Methylene_Compounds
https://cymitquimica.com/cas/2216-34-4/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13652957?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

» To cite this document: BenchChem. [Advanced Application Note: Alkylation Strategies Using
4-(Chloromethyl)-4-methyloctane]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13652957/docs#advanced-application-note-
alkylation-strategies-using-4-chloromethyl-4-methyloctane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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